3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-3-22(4-2)27(24,25)14-8-9-15-16(11-14)26-18(20-15)21-17(23)12-6-5-7-13(19)10-12/h5-11H,3-4H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLABXQXUXMOJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole derivative with diethylsulfamoyl chloride under basic conditions.
Chlorination: The chlorination of the benzothiazole derivative is achieved using a chlorinating agent such as thionyl chloride.
Formation of the Benzamide: The final step involves the coupling of the chlorinated benzothiazole derivative with 3-chlorobenzoic acid to form the desired benzamide compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The chlorinated benzothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The benzamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and analgesic agent due to its ability to inhibit cyclooxygenase enzymes.
Biological Studies: It has been used in studies to understand the role of benzothiazole derivatives in modulating biological pathways and their potential as therapeutic agents.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules, which can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects . Molecular docking studies have shown that the compound binds to the active site of the enzymes, preventing their catalytic activity .
Comparison with Similar Compounds
3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds also exhibit anti-inflammatory properties but differ in their substitution patterns and overall structure.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These derivatives have shown similar biological activities but with variations in their efficacy and selectivity.
6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives: These compounds have been evaluated for their pharmacological activities and have shown potential as anti-inflammatory agents.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Biological Activity
3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a compound with significant potential in medicinal chemistry. Its structure incorporates a benzothiazole moiety, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of the diethylsulfamoyl group suggests potential applications in antibacterial therapy, given the established efficacy of sulfonamide derivatives.
Chemical Structure and Properties
The molecular formula of this compound is C17H20ClN3O2S2, with a molecular weight of approximately 393.31 g/mol. The compound features a chloro substituent and a sulfonamide group, both of which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20ClN3O2S2 |
| Molecular Weight | 393.31 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Research indicates that compounds with similar structures to this compound may inhibit histone deacetylases (HDACs), enzymes involved in cancer progression. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in various cancer cell lines. Preliminary studies suggest that this compound could exhibit similar effects, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
The sulfonamide group is well-documented for its antibacterial activity. Compounds within the sulfonamide class inhibit bacterial growth by targeting the folic acid synthesis pathway. The structural characteristics of this compound imply that it could possess antibacterial properties; however, specific studies are needed to confirm this activity .
Anthelmintic Activity
In related studies involving benzothiazole derivatives, some compounds demonstrated significant anthelmintic activity. The potential for this compound to act against parasitic infections remains an area for exploration .
Case Studies and Research Findings
A variety of studies have explored the biological activities of benzothiazole derivatives:
- Anticancer Studies : A study evaluating related benzothiazole compounds showed promising results against various cancer cell lines, suggesting that modifications to the benzothiazole structure can enhance anticancer efficacy .
- Antimicrobial Evaluation : Compounds structurally similar to this compound were tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity .
- Anthelmintic Activity : In vitro tests on synthesized benzothiazole derivatives indicated varying degrees of effectiveness against helminths, with some compounds showing substantial activity compared to standard treatments .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-chloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with a 6-(diethylsulfamoyl)-1,3-benzothiazol-2-amine intermediate. Reaction optimization includes:
- Thionyl chloride-mediated activation of carboxylic acids to form reactive acyl chlorides ( ).
- Reflux conditions in acetonitrile or DMF to promote amide bond formation ( ).
- Monitoring reaction progress via TLC or HPLC to optimize time (e.g., 3–5 hours) ( ).
- Purification via recrystallization (methanol/water) or column chromatography ( ).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach is required:
- FT-IR : Confirm amide C=O (~1640–1680 cm⁻¹) and sulfonamide S=O (~1150–1350 cm⁻¹) stretches ( ).
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and diethylsulfamoyl groups (δ 1.0–1.4 ppm for CH3, δ 3.2–3.6 ppm for CH2) ( ).
- Elemental analysis : Validate purity (e.g., ±0.3% deviation from theoretical C/H/N/S values) ( ).
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
- Methodological Answer : SC-XRD provides definitive bond lengths, angles, and intermolecular interactions:
- Use SHELX programs (e.g., SHELXL for refinement) to analyze distorted square-planar geometries (common in benzothiazole complexes) ( ).
- Identify Cl···Cl interactions (3.8–4.0 Å) and hydrogen-bonding networks (e.g., C–H···O/N) ( ).
- Compare experimental data with DFT-calculated geometries to resolve discrepancies ( ).
Advanced Research Questions
Q. How do intermolecular interactions influence the crystallographic packing of this compound?
- Methodological Answer : Graph-set analysis (R²₂(8), C(7) chains) reveals key motifs:
- Hydrogen bonds : N–H···O (amide) and C–H···O (aromatic) stabilize layers ( ).
- Halogen interactions : Cl···Cl contacts (~3.9 Å) contribute to dense packing ( ).
- π-π stacking : Benzothiazole and benzamide rings may offset at 3.5–4.0 Å ( ).
Q. What strategies address low solubility in pharmacological assays?
- Methodological Answer :
- Co-crystallization : Use co-formers (e.g., cyclodextrins) to enhance bioavailability ( ).
- Salt formation : Explore sulfonamide deprotonation with Na+/K+ counterions ( ).
- Solubility screening : Test DMSO/PBS mixtures (e.g., 20 mg/mL in DMSO) ( ).
Q. How can structure-activity relationships (SAR) guide derivative design for target selectivity?
- Methodological Answer :
- Substitution patterns : Replace 3-Cl with electron-withdrawing groups (e.g., NO2) to modulate receptor binding ( ).
- Sulfonamide modification : Replace diethyl with piperazinyl or morpholino groups to enhance GPR81 agonism ( ).
- Pharmacophore mapping : Overlay crystallographic data with target receptor pockets (e.g., GPR81) ( ).
Q. What experimental and computational methods reconcile conflicting crystallographic data?
- Methodological Answer :
- High-resolution XRD : Collect data at <100 K to minimize thermal motion artifacts ( ).
- DFT-D3 corrections : Include dispersion forces to refine Cl···Cl and π-π interactions ( ).
- Twinned data refinement : Use SHELXL TWIN commands for challenging crystals ( ).
Q. How does the compound’s electronic structure influence its UV-Vis and fluorescence properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
